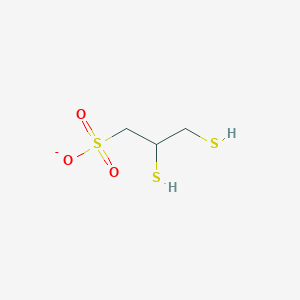
2,3-Disulfanyl-1-propanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Disulfanyl-1-propanesulfonate, also known as 2,3-Dimercaptopropane-1-sulfonate (DMPS), is a chelating agent that is widely used in scientific research. It is a sulfur-containing compound that has the ability to bind to heavy metals and other toxic substances, facilitating their elimination from the body. DMPS is a water-soluble compound that is easily absorbed by the body, making it a popular choice for laboratory experiments.
作用機序
DMPS works by binding to heavy metals and other toxic substances in the body, forming stable complexes that are easily eliminated through urine or feces. DMPS has been shown to have a higher affinity for mercury than other chelating agents, making it an effective treatment for mercury toxicity.
Biochemical and Physiological Effects:
DMPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, reduce oxidative stress, and improve immune function.
実験室実験の利点と制限
One of the main advantages of DMPS is its water solubility, which makes it easy to administer in laboratory experiments. DMPS has also been shown to be effective in removing heavy metals from the body, making it a popular choice for toxicology studies. However, DMPS has some limitations, such as its potential to cause kidney damage if not used properly.
将来の方向性
There are several future directions for research on DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to heavy metal toxicity. Additionally, research is needed to better understand the long-term effects of DMPS use and to develop new methods for monitoring heavy metal toxicity in the body.
合成法
DMPS can be synthesized by reacting 2,3-dibromopropanesulfonic acid with sodium hydrosulfide in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
DMPS has been extensively used in scientific research for its chelating properties. It has been used to remove heavy metals such as mercury, lead, and arsenic from the body. DMPS has also been used in the treatment of heavy metal poisoning and has shown promising results in clinical trials.
特性
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3S3- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(sulfanyl)propane-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

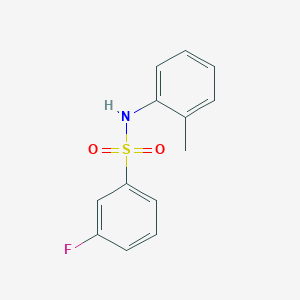
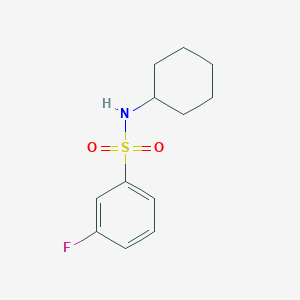
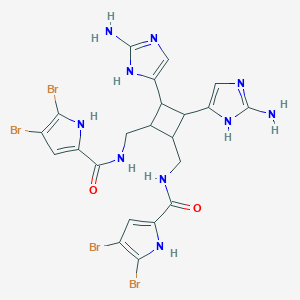
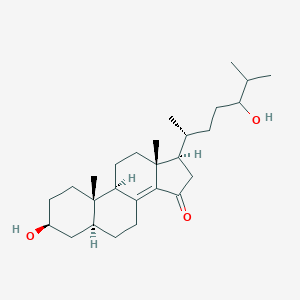
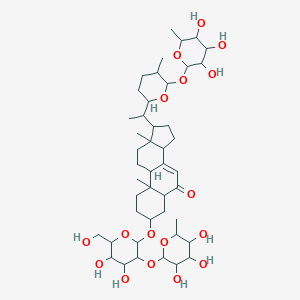
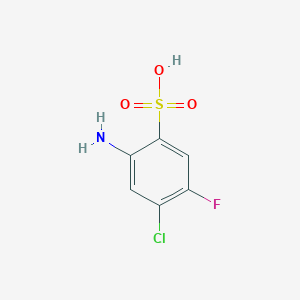
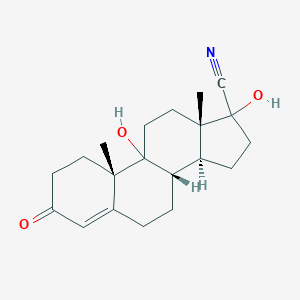
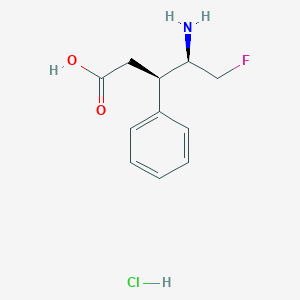
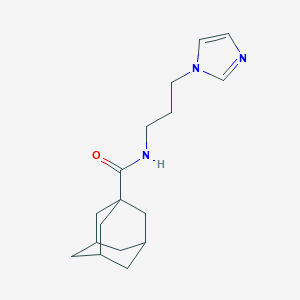
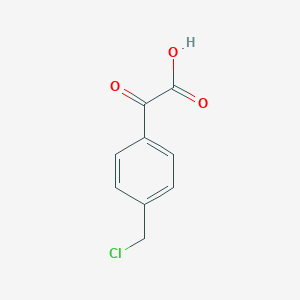
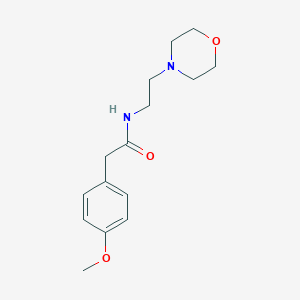
![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
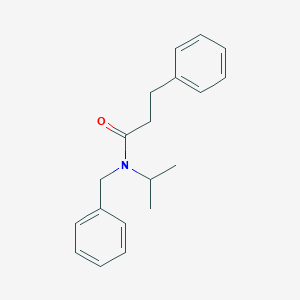
![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)